molecular formula C8H6ClFO3 B2793653 2-Chloro-3-fluoro-6-methoxybenzoic acid CAS No. 1545315-29-4

2-Chloro-3-fluoro-6-methoxybenzoic acid

Cat. No.: B2793653
CAS No.: 1545315-29-4
M. Wt: 204.58
InChI Key: GEFVFPPHGGYQDS-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methoxy substituents on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogenation of 3-fluoro-6-methoxybenzoic acid with chlorine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of 2-Chloro-3-fluoro-6-methoxybenzoic acid may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-6-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-6-methoxybenzoic acid is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted synthesis and specialized applications .

Properties

IUPAC Name

2-chloro-3-fluoro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFVFPPHGGYQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545315-29-4
Record name 2-chloro-3-fluoro-6-methoxybenzoic acid
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